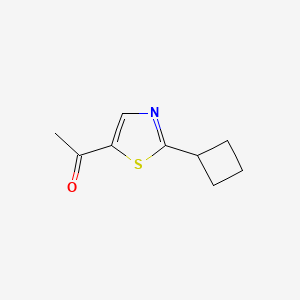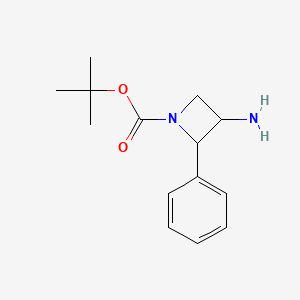
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound with a unique structure that includes a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of amino, methyl, and thioxo groups in its structure contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-3-thiourea with cyanamide in the presence of a base such as sodium hydroxide can lead to the formation of the desired triazine compound. The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Agriculture: It can be used as a precursor for the synthesis of herbicides or pesticides.
Materials Science: The compound’s reactivity allows for the creation of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thioxo group can facilitate interactions with metal ions or other biomolecules, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-methyl-4-oxo-3,4-dihydro-1,3,5-triazin-2(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
6-Amino-1-methyl-4-thioxo-1,3,5-triazine: Lacks the dihydro component, leading to different reactivity.
Uniqueness
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one is unique due to the combination of its functional groups and the dihydro component
Eigenschaften
Molekularformel |
C4H6N4OS |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
6-amino-1-methyl-4-sulfanylidene-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H6N4OS/c1-8-2(5)6-3(10)7-4(8)9/h1H3,(H3,5,6,7,9,10) |
InChI-Schlüssel |
DLNMJJFHKGJFNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=S)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)

![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)

